2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide
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Overview
Description
2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyano group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method involves the treatment of substituted aryl amines with methyl cyanoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
- 2-{[3-Cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
- 2-{[3-Cyano-6-(4-propoxylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
Uniqueness
What sets 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the sulfanyl group in the pyrimidine ring structure allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C22H20N4O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C22H20N4O2S/c1-13-8-10-16(11-9-13)19-17(12-23)21(28)26-22(25-19)29-15(3)20(27)24-18-7-5-4-6-14(18)2/h4-11,15H,1-3H3,(H,24,27)(H,25,26,28) |
InChI Key |
QTEQYNWTMRFJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SC(C)C(=O)NC3=CC=CC=C3C)C#N |
Origin of Product |
United States |
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